3-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride
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Overview
Description
3-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride typically involves the reaction of 3-bromo-2-fluorobenzene with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the N-hydroxybenzenecarboximidoyl chloride moiety. The reaction is usually conducted at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzenes with different functional groups replacing the bromine or fluorine atoms.
Oxidation Reactions: Products include benzoic acid derivatives or other oxidized forms.
Reduction Reactions: Products include amines or other reduced derivatives of the original compound.
Scientific Research Applications
3-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The presence of halogen atoms in the structure enhances its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-fluorobenzene: A precursor in the synthesis of 3-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride.
N-hydroxybenzenecarboximidoyl chloride: A related compound with similar functional groups but lacking the bromine and fluorine atoms.
Uniqueness
This compound is unique due to the presence of multiple halogen atoms, which confer distinct chemical properties and reactivity. The combination of bromine, fluorine, and chlorine atoms in the same molecule enhances its potential for diverse chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
(1Z)-3-bromo-2-fluoro-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO/c8-5-3-1-2-4(6(5)10)7(9)11-12/h1-3,12H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOMCVIGWPXQNA-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)F)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.47 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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